4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperazine ring substituted with a propyl chain linked to an indan-1,3-dione moiety
Preparation Methods
The synthesis of 4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the indan-1,3-dione moiety: This can be achieved through the cyclization of appropriate precursors under acidic conditions.
Attachment of the propyl chain: The propyl chain is introduced via alkylation reactions, often using alkyl halides in the presence of a base.
Formation of the piperazine ring: The piperazine ring is synthesized through nucleophilic substitution reactions involving appropriate amine precursors.
Coupling of the piperazine and indan-1,3-dione moieties: This step involves the formation of a carbon-nitrogen bond, typically through amide or ester bond formation reactions.
Introduction of the tert-butyl ester group: The final step involves esterification reactions to introduce the tert-butyl ester group.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:
Indan-1,3-dione derivatives: These compounds share the indan-1,3-dione moiety and may exhibit similar chemical and biological properties.
Piperazine derivatives: Compounds with a piperazine ring may have comparable pharmacological activities and applications.
Tert-butyl ester derivatives: These compounds contain the tert-butyl ester group and may have similar stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-[3-(1,3-dioxoinden-2-yl)propyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-21(2,3)27-20(26)23-13-11-22(12-14-23)10-6-9-17-18(24)15-7-4-5-8-16(15)19(17)25/h4-5,7-8,17H,6,9-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDHXFZAPFDWHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCC2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.